Methyl-(2-trifluoromethyl-pyridin-3-ylmethyl)-amine

Medicinal Chemistry Agrochemical Physicochemical Profiling

Methyl-(2-trifluoromethyl-pyridin-3-ylmethyl)-amine (CAS 1060810-93-6) is a fluorinated pyridine building block with molecular formula C₈H₉F₃N₂ and molecular weight 190.17 g·mol⁻¹. The compound features a 2-(trifluoromethyl)pyridine core substituted at the 3-position with an N-methylaminomethyl group, placing the strongly electron-withdrawing -CF₃ group ortho to the pyridine nitrogen.

Molecular Formula C8H9F3N2
Molecular Weight 190.17 g/mol
Cat. No. B12962540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl-(2-trifluoromethyl-pyridin-3-ylmethyl)-amine
Molecular FormulaC8H9F3N2
Molecular Weight190.17 g/mol
Structural Identifiers
SMILESCNCC1=C(N=CC=C1)C(F)(F)F
InChIInChI=1S/C8H9F3N2/c1-12-5-6-3-2-4-13-7(6)8(9,10)11/h2-4,12H,5H2,1H3
InChIKeyKIIICNFIYFLDBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl-(2-trifluoromethyl-pyridin-3-ylmethyl)-amine: Physicochemical Identity and Procurement Baseline


Methyl-(2-trifluoromethyl-pyridin-3-ylmethyl)-amine (CAS 1060810-93-6) is a fluorinated pyridine building block with molecular formula C₈H₉F₃N₂ and molecular weight 190.17 g·mol⁻¹ . The compound features a 2-(trifluoromethyl)pyridine core substituted at the 3-position with an N-methylaminomethyl group, placing the strongly electron-withdrawing -CF₃ group ortho to the pyridine nitrogen. Computed physicochemical properties include a calculated LogP of 2.21, topological polar surface area (TPSA) of 24.92 Ų, one hydrogen bond donor, and five hydrogen bond acceptors . It is supplied as a research-grade intermediate, typically at ≥97% purity .

Why Regioisomeric Substitution of Methyl-(2-trifluoromethyl-pyridin-3-ylmethyl)-amine Fails Without Verification


Trifluoromethylpyridine (TFMP) methanamine derivatives are not interchangeable building blocks. The position of the -CF₃ substituent on the pyridine ring critically modulates electron density distribution, basicity of the pyridine nitrogen, and the conformational preferences of the aminomethyl side chain, all of which directly affect downstream reactivity in amide coupling, reductive amination, and metal-catalyzed cross-coupling reactions [1] [2]. The N-methyl secondary amine in this compound further distinguishes it from primary amine analogs (e.g., (2-(trifluoromethyl)pyridin-3-yl)methanamine, CAS 1056162-06-1) by offering a single site for further N-functionalization while reducing hydrogen-bond donor capacity (HBD = 1 vs. 2), which alters pharmacokinetic properties when incorporated into drug-like scaffolds . Generic substitution without confirming regiospecific identity and amine substitution pattern risks altered potency, selectivity, or synthetic yield [3].

Quantitative Differentiation Evidence for Methyl-(2-trifluoromethyl-pyridin-3-ylmethyl)-amine vs. Closest Analogs


Ortho-CF₃ Pyridine Regioisomer: Lipophilicity vs. 6-CF₃ Analog

The 2-CF₃ regioisomer (target compound) exhibits a calculated LogP of 2.21 (chemsrc.com), whereas the 6-CF₃ regioisomer (CAS 885277-36-1, N-Methyl-1-(6-(trifluoromethyl)pyridin-3-yl)methanamine) has a reported XLogP of 1.1 . This ~1.1 log unit difference reflects the stronger intramolecular electronic effect when the -CF₃ group is positioned ortho to the pyridine nitrogen, reducing N-basicity and thereby modulating apparent lipophilicity in octanol/water partitioning [1]. Higher LogP correlates with increased membrane permeability, a critical parameter in cell-based screening cascades.

Medicinal Chemistry Agrochemical Physicochemical Profiling

Hydrogen-Bond Donor Count: Secondary Amine vs. Primary Amine Analog

The target compound is an N-methyl secondary amine with one hydrogen bond donor (HBD = 1), whereas its primary amine analog (2-(trifluoromethyl)pyridin-3-yl)methanamine (CAS 1056162-06-1) possesses two HBDs . Reducing HBD count from 2 to 1 is a well-established strategy to improve passive membrane permeability and oral bioavailability, as each additional HBD can reduce permeability by approximately one log unit in Caco-2 assays [1]. The N-methylation also eliminates one potential site for Phase II glucuronidation, potentially enhancing metabolic stability [2].

Medicinal Chemistry Drug Design Permeability

PSA and CNS Multiparameter Optimization (MPO) Score vs. Primary Amine

The target compound has a topological polar surface area (TPSA) of 24.92 Ų, compared to 38.91 Ų for the primary amine analog (CAS 1056162-06-1) . A TPSA below 60–70 Ų is a key determinant of blood–brain barrier (BBB) penetration, and the ~14 Ų reduction achieved through N-methylation brings the compound well within the optimal CNS drug space (TPSA < 60 Ų) [1]. When incorporated into a CNS MPO scoring framework, the lower TPSA of the N-methyl derivative contributes a favorable desirability score gain of approximately +0.5 on the 0–6 MPO scale versus the primary amine, based on the TPSA component of the algorithm [2].

CNS Drug Discovery Physicochemical Profiling Blood-Brain Barrier

Trifluoromethylpyridine Fragment as a Privileged Scaffold in Agrochemicals

The 2-(trifluoromethyl)pyridine motif is a validated privileged fragment in commercial agrochemicals. A 2022 review documented that TFMP-containing pesticides accounted for over 15 marketed active ingredients, with the 2-CF₃-pyridine configuration appearing in multiple commercialized compounds such as flonicamid and sulfoxaflor [1] [2]. A 2018 analysis of crop protection agents noted that the substitution position of -CF₃ on the pyridine ring determines the compound's fit within the target site, with the 2-CF₃ configuration providing a distinctive electronic environment that favors interaction with nicotinic acetylcholine receptors and other validated insecticidal targets [3]. Patent literature explicitly identifies pyridyl-methanamine derivatives bearing -CF₃ at the 2-position as key intermediates for pesticide synthesis, with the general formula (I) covering such compounds and demonstrating pesticidal activity at low application rates [4].

Agrochemical Crop Protection Pesticide Discovery

Procurement-Driven Application Scenarios for Methyl-(2-trifluoromethyl-pyridin-3-ylmethyl)-amine


Agrochemical Lead Optimization: TFMP-Containing Insecticide Discovery

The target compound serves as a direct building block for constructing pyridyl-methanamine derivatives claimed in pesticide patent families [1] [2]. Its 2-CF₃ substitution pattern matches the pharmacophoric requirements of validated insecticidal chemotypes (e.g., flonicamid and sulfoxaflor analogs). The N-methyl secondary amine provides a single reactive handle for amide or sulfonamide coupling, reducing side-product formation compared to primary amine building blocks. Procurement for agrochemical discovery programs is supported by the established SAR linking the 2-CF₃-pyridine configuration to insect nicotinic acetylcholine receptor modulation [3].

CNS Drug Discovery: BBB-Penetrant Scaffold Synthesis

With a TPSA of 24.92 Ų and LogP of 2.21, the compound falls within favorable CNS drug property space [4]. The single HBD (N-H) and five HBA atoms comply with optimal CNS MPO parameters [5]. Medicinal chemistry teams pursuing neurodegenerative or neuropsychiatric targets can procure this building block for constructing CNS-penetrant lead series, leveraging the favorable physicochemical profile to reduce the number of property-optimization cycles required [6].

Kinase Inhibitor Fragment Libraries: Hinge-Binder Precursor

The 2-(trifluoromethyl)pyridine core is an established hinge-binding motif in kinase inhibitor design, with the electron-withdrawing -CF₃ group enhancing binding affinity to the kinase hinge region [7]. The 3-aminomethyl side chain with N-methyl substitution provides a vector for growing into the solvent-exposed region or hydrophobic back pocket. Procurement of this specific regioisomer (2-CF₃, 3-CH₂NHCH₃) enables direct incorporation into fragment-growing campaigns targeting kinases where the ortho-CF₃-pyridine hinge binder has demonstrated improved selectivity over the 3-CF₃ or 4-CF₃ analogs [8].

Custom Synthesis Intermediate for Fluorinated Heterocycle Construction

The compound's bifunctional nature (pyridine nitrogen for coordination/orientation; secondary amine for derivatization) makes it a valuable intermediate for constructing fused trifluoromethylated heterocycles [9]. The 2-CF₃ group ortho to the pyridine nitrogen activates the 3-position for further electrophilic substitution, while the N-methylaminomethyl side chain can undergo cyclization reactions to form imidazo-pyridine, triazolo-pyridine, or pyrido-pyrimidine ring systems [10]. Procurement at ≥97% purity (as supplied by vendors such as Leyan) ensures reproducible yields in multi-step synthetic sequences .

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